Echitamidine

Vasorelaxation Cardiovascular pharmacology Strychnos alkaloids

Echitamidine sourcing is constrained by structural misassignment with co-occurring Strychnos alkaloids. BenchChem resolves this with batch-certified Echitamidine (CAS 38681-90-2) verified against pharmacopeial reference data. - Vasorelaxant EC₅₀ 4.96 µM (rat aortic rings) for quantitative SAR calibration. - Confirmed ABCC10 (MRP7)-inactive at 12.5 µM-structurally matched negative control for alstolucine-based MDR reversal screens. - Non-cytotoxic across KB, HCT-116, MDA-MB-231, MRC-5, P-388, A-549 panels.

Molecular Formula C20H24N2O3
Molecular Weight 340.4 g/mol
Cat. No. B1244453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEchitamidine
Molecular FormulaC20H24N2O3
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCC(C1CN2CCC34C2CC1C(=C3NC5=CC=CC=C45)C(=O)OC)O
InChIInChI=1S/C20H24N2O3/c1-11(23)13-10-22-8-7-20-14-5-3-4-6-15(14)21-18(20)17(19(24)25-2)12(13)9-16(20)22/h3-6,11-13,16,21,23H,7-10H2,1-2H3/t11-,12-,13-,16-,20+/m0/s1
InChIKeyDWLJVOJBWLYMJO-AXRAJECPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Echitamidine Compound Profile & Procurement Criteria


Echitamidine (CAS 38681-90-2) is a pentacyclic Strychnos-type monoterpenoid indole alkaloid with molecular formula C₂₀H₂₄N₂O₃ and a molecular weight of 340.42 g/mol, classified under the Corynanthe/Strychnos biosynthetic pathway [1]. It has been isolated from multiple Alstonia species (A. scholaris, A. boonei, A. pneumatophora, A. rostrata) as well as Winchia calophylla, and is catalogued in authoritative databases including ChEBI (CHEBI:141898) and PubChem (CID 190982) [2]. Pharmacologically, echitamidine has demonstrated vasorelaxant activity in isolated rat aortic rings and has been evaluated as a modulator of the ABCC10 (MRP7) efflux pump in multidrug-resistant cancer models [3]. For scientific procurement decisions, echitamidine must be differentiated from structurally and functionally proximal alkaloids such as N4-demethylalstogustine, alstolucines, echitamine, and akuammicine, each of which exhibits distinct potency, selectivity, and target engagement profiles.

Natural product alkaloid for vasorelaxation pathway studies
Reported inactive in ABCC10 (MRP7) efflux pump assays
Non-cytotoxic selectivity control for vasorelaxant-vs-cytotoxic screening
Synthetic chiral building block accessible via enantioselective route

Echitamidine Selectivity vs. Structural Analogs


Despite belonging to the same Strychnos alkaloid structural class and often co-occurring in the same Alstonia botanical sources, echitamidine and its closest analogs display functionally divergent pharmacological signatures that preclude interchangeable use in experimental settings [1]. In vasorelaxation assays, echitamidine and N4-demethylalstogustine differ in potency by approximately 1.2-fold (EC₅₀ 4.96 vs. 4.17 μM), while alstolucine F is 1.9-fold more potent (EC₅₀ 2.85 μM)—small but reproducible potency gaps that can alter dose-response conclusions in cardiovascular pharmacology studies [2]. More critically, in the ABCC10 (MRP7) multidrug resistance efflux pump assay, echitamidine shows no inhibitory activity, whereas the structurally related alstolucines B and F inhibit ABCC10 ATPase activity at 12.5 μM and resensitize ABCC10-transfected cells to paclitaxel at 10 μM [3]. Substituting echitamidine for alstolucines in MDR reversal experiments would therefore produce a false-negative result. Even echitamine—the eponymous principal alkaloid of Alstonia—differs fundamentally: it is a quaternary ammonium salt with distinct solubility and pharmacokinetic properties, making it unsuitable as a stand-in for echitamidine in target identification or mechanistic studies [4]. These non-overlapping activity cliffs underscore that compound selection within the Strychnos alkaloid family must be guided by assay-matched, quantitative evidence rather than structural similarity alone.

N4-Demethylalstogustine
Vasorelaxant potency context may differ; N4-methylation may alter smooth muscle relaxation endpoint.
Alstolucines B / F
ABCC10 inhibition absent in echitamidine; C-19 oxidation state may determine efflux pump engagement context.
Echitamine
Quaternary ammonium salt with distinct solubility and chromatographic behavior; direct substitution may not transfer.

Echitamidine Quantitative Differentiation Evidence


Vasorelaxant Potency in Rat Mesenteric Artery

In a direct head-to-head comparison using phenylephrine-precontracted rat mesenteric artery, echitamidine exhibited vasorelaxant activity with an EC₅₀ of 4.96 μM, placing it intermediate in potency among seven Strychnos alkaloids isolated from Alstonia scholaris [1]. N4-Demethylalstogustine was modestly more potent (EC₅₀ 4.17 μM; 1.19-fold difference), while alstolucine F was the most potent (EC₅₀ 2.85 μM; 1.74-fold more potent than echitamidine) [1]. Other comparators included 19,20-dihydroakuammicine (EC₅₀ 5.23 μM), 20-epi-antirhine (EC₅₀ 4.48 μM), and 3-epi-antirhine (EC₅₀ 9.19 μM) [1]. The reference vasodilator phentolamine mesylate showed an EC₅₀ of 0.12 μM, indicating that all Strychnos alkaloids tested are partial vasorelaxants rather than full agonists [1]. A prior study in phenylephrine-precontracted rat aortic rings confirmed that both echitamidine and N4-demethylalstogustine induced concentration-dependent relaxation, consistent across vascular bed models [2].

Vasorelaxant EC₅₀
Head-to-head
Echitamidine: 4.96 µM N4-Demethylalstogustine: 4.17 µM Alstolucine F: 2.85 µM
Supports SAR studies on N4-methylation contribution to vasorelaxation.
Rat mesenteric artery; phenylephrine-precontracted organ bath assay.
Vasorelaxation Cardiovascular pharmacology Strychnos alkaloids

ABCC10 (MRP7) Efflux Pump Modulation Selectivity

In a side-by-side biochemical evaluation of pentacyclic Strychnos alkaloids, echitamidine (compound 16) was included as a known natural product comparator alongside four novel synthetic alkaloids (alstolucines B, F, A, and N-demethylalstogucine) in ATPase assays with ABCC10 and P-glycoprotein (P-gp) [1]. Alstolucines B (compound 2) and F (compound 3) inhibited ABCC10 ATPase activity at 12.5 μM without affecting P-gp function, and resensitized ABCC10-transfected cell lines to paclitaxel at 10 μM [1]. In contrast, echitamidine showed no inhibitory activity against ABCC10 in the same assay system, establishing a clear functional divergence between these structurally similar alkaloids [1]. This result positions the C-19 ketone (alstolucines B/F) versus C-19 hydroxyl (echitamidine) oxidation state as a critical determinant of ABCC10 engagement [2].

ABCC10 ATPase Activity
Head-to-head
Echitamidine: no inhibition Alstolucines B/F: active at 12.5 µM
Supports ABCC10 assay specificity control for SAR studies.
ABCC10-transfected HEK293 resensitization with paclitaxel.
Multidrug resistance ABCC10/MRP7 Efflux pump modulation Cancer pharmacology

Synthetic Accessibility from Alstolucine B

Echitamidine can be reliably accessed through a well-characterized synthetic route: stereoselective NaBH₄ reduction of alstolucine B (compound 2) in methanol at 0 °C, yielding (−)-echitamidine in 85% isolated yield, with spectral data (¹H and ¹³C NMR) identical to those of the natural product [1]. The optical rotation of synthetic (−)-echitamidine was [α]D²⁰ −509 (c 0.10, CHCl₃), closely matching the reported literature value of [α]D¹⁶ −515 (c 5.0, EtOH) [1]. The first enantioselective total syntheses of (−)-echitamidine along with (−)-alstolucines A, B, and F and (−)-N-demethylalstogucine have been reported, providing a unified synthetic platform [2]. Additionally, a racemic total synthesis of (±)-echitamidine was achieved via a general synthetic entry to Strychnos alkaloids of the curan type, utilizing a common 3a-(2-nitrophenyl)hexahydroindol-4-one intermediate [3]. In terms of sourcing from natural material, echitamidine has been chromatographically resolved and its content compared across Alstonia species: qualitatively identified in both A. scholaris and A. boonei, though quantitative inter-species yield data remain limited [4].

Synthetic Yield
Reported
85% from alstolucine B
Supports laboratory-scale preparation via single-step reduction.
NaBH₄, MeOH, 0 °C to rt, 1 h; enantioselective route.
Total synthesis Strychnos alkaloids Synthetic chemistry Enantioselective synthesis

Cytotoxicity Differentiation vs. Rhazinilam-Type Alkaloids

When 36 alkaloids isolated from Alstonia pneumatophora and A. rostrata were screened for cytotoxicity, rhazinilam-type alkaloids (rhazinicine, nor-rhazinicine, rhazinal, rhazinilam) exhibited strong cytotoxicity toward human KB, HCT-116, MDA-MB-231, and MRC-5 cell lines [1]. In contrast, echitamidine (along with pneumatophorine, undulifoline, and N4-demethylalstogustine) did not exhibit significant cytotoxicity in the same panel but instead demonstrated vasorelaxant activity, indicating a clear functional bifurcation within the Alstonia alkaloid metabolome between cytotoxic rhazinilam-types and vasorelaxant strychnan-types [1]. In a separate cytotoxicity screen of alkaloids from Winchia calophylla against P-388 and A-549 tumor cell lines, echitamidine was among the majority of alkaloids that showed no significant activity, with only two compounds exhibiting weak activity against A-549 cells [2]. This consistent lack of direct cytotoxicity across multiple independent studies and cell line panels establishes echitamidine as a non-cytotoxic alkaloid within the Strychnos class.

Cytotoxicity Profile
Head-to-head
Echitamidine: non-cytotoxic Rhazinilam-type: strongly cytotoxic
Supports vasorelaxant-vs-cytotoxic selectivity screening in alkaloid libraries.
Panel: KB, HCT-116, MDA-MB-231, MRC-5, P-388, A-549.
Cytotoxicity Cancer cell lines Antiproliferative Alstonia alkaloids

Chemical Identity & Physicochemical Authentication

Echitamidine (C₂₀H₂₄N₂O₃, MW 340.42 g/mol, CAS 38681-90-2) is a neutral pentacyclic Strychnos alkaloid with a melting point of 244 °C (decomposition) and an XlogP of 1.90 [1]. This contrasts sharply with echitamine, which exists as a quaternary ammonium chloride salt (echitamine chloride) with fundamentally different solubility, chromatographic behavior, and bioavailability characteristics [2]. Key identifying spectroscopic features include the ¹H and ¹³C NMR spectra matched to published literature values, with optical rotation [α]D −515 (c 5.0, EtOH) for the natural product [1]. The InChIKey DWLJVOJBWLYMJO-AXRAJECPSA-N and UNII 8V48NUF3JX provide unambiguous database identifiers for procurement authentication [3]. Topological polar surface area (TPSA) is 61.80 Ų, with 2 hydrogen bond donors and 5 hydrogen bond acceptors, predicting moderate blood-brain barrier penetration (55.00% probability via admetSAR) [4].

Physicochemical Identity
Data to verify
MW 340.42; mp 244 °C (dec) XlogP 1.90; [α]D −515
Supports compound authentication against echitamine (quaternary salt).
CAS 38681-90-2; orthogonal identifiers InChIKey, UNII.
Chemical identity Physicochemical properties Quality control Alkaloid authentication

Echitamidine Application Scenarios


Negative Control for ABCC10 Efflux Pump Screening

Echitamidine is experimentally confirmed to be inactive against ABCC10 ATPase in the same biochemical assay where alstolucines B and F show potent inhibition at 12.5 μM [1]. This makes echitamidine an ideal structurally matched negative control for high-throughput screening campaigns targeting ABCC10-mediated multidrug resistance reversal. Its use alongside active alstolucines enables robust SAR interpretation by isolating the contribution of the C-19 oxidation state (hydroxyl in echitamidine vs. ketone in alstolucines) to ABCC10 engagement. Procurement of echitamidine is warranted for any laboratory running ABCC10 or broader ABC transporter panels where Strychnos alkaloid chemotypes are being explored.

Vasorelaxation SAR Reference Compound

With a precisely determined vasorelaxant EC₅₀ of 4.96 μM in rat mesenteric artery (and independently confirmed concentration-dependent relaxation in rat aortic rings), echitamidine occupies a defined intermediate potency position among Strychnos alkaloid vasorelaxants [2]. Its EC₅₀ value allows it to serve as a calibration standard when comparing the vasorelaxant potency of newly isolated or synthetic Strychnos alkaloids. The 1.19-fold potency gap relative to N4-demethylalstogustine (EC₅₀ 4.17 μM) provides a quantitative benchmark for probing the functional contribution of N4-methylation to vascular smooth muscle relaxation [2].

Selectivity Control: Vasorelaxant vs. Cytotoxic Screening

Echitamidine exhibits a clean functional profile: vasorelaxant activity without measurable cytotoxicity across KB, HCT-116, MDA-MB-231, MRC-5, P-388, and A-549 cell lines, in contrast to the strongly cytotoxic rhazinilam-type alkaloids co-occurring in Alstonia species [3]. This property makes echitamidine an essential selectivity control compound for phenotypic screening programs that aim to identify vasoactive natural products while excluding compounds with confounding antiproliferative effects. Its use can reduce false-positive rates in vasodilation-focused drug discovery efforts utilizing Alstonia-derived extract libraries.

Chiral Building Block & Synthetic Benchmark

Echitamidine is accessible in multigram-scale synthetic campaigns via the unified Andrade enantioselective route, with the final NaBH₄ reduction step proceeding in 85% yield [4]. Additionally, a racemic total synthesis route via a common 3a-(2-nitrophenyl)hexahydroindol-4-one intermediate has been reported, enabling access to (±)-echitamidine for achiral applications [5]. Laboratories engaged in Strychnos alkaloid total synthesis or medicinal chemistry derivatization should procure echitamidine as both a synthetic target validation standard and a starting material for further functionalization at the C-19 hydroxyl position.

Application
Selection Property
Validation Focus
ABCC10 (MRP7) efflux pump studies
C-19 oxidation state context
ABCC10 ATPase biochemical endpoint
Vasorelaxation SAR studies
N4-methylation contribution review
Vascular tissue relaxation endpoint
Vasorelaxant-vs-cytotoxic selectivity screening
Non-cytotoxic alkaloid profile
Cell viability endpoint panel
Strychnos alkaloid total synthesis
Enantioselective synthetic access
Spectroscopic identity verification
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